2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is a complex organic compound that features a piperidine ring, a thiazole ring, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine typically involves multi-step organic reactions. One common route includes the formation of the piperidine-1-carbonyl intermediate, followed by the introduction of the thiazole moiety and finally the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-4-yl)methyl]morpholine
- 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-6-yl)methyl]morpholine
Uniqueness
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is unique due to the specific positioning of the thiazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it more effective or selective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C14H21N3O2S |
---|---|
Molekulargewicht |
295.40 g/mol |
IUPAC-Name |
piperidin-1-yl-[4-(1,3-thiazol-5-ylmethyl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C14H21N3O2S/c18-14(17-4-2-1-3-5-17)13-10-16(6-7-19-13)9-12-8-15-11-20-12/h8,11,13H,1-7,9-10H2 |
InChI-Schlüssel |
CUKTZWCXFWLFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.